molecular formula C5H3ClN4S B13649408 5-Chlorothiazolo[4,5-d]pyrimidin-7-amine

5-Chlorothiazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B13649408
M. Wt: 186.62 g/mol
InChI Key: HNFZFBDAXWFNTR-UHFFFAOYSA-N
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Description

5-Chlorothiazolo[4,5-d]pyrimidin-7-amine is a fused heterocyclic compound featuring a thiazole ring fused to a pyrimidine ring. The chlorine atom at position 5 of the pyrimidine ring and the amine group at position 7 are critical for its reactivity and biological activity. Its synthesis typically involves nucleophilic substitution reactions, such as the treatment of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide and subsequent alkylation or substitution with amines like morpholine .

Properties

Molecular Formula

C5H3ClN4S

Molecular Weight

186.62 g/mol

IUPAC Name

5-chloro-[1,3]thiazolo[4,5-d]pyrimidin-7-amine

InChI

InChI=1S/C5H3ClN4S/c6-5-9-3(7)2-4(10-5)8-1-11-2/h1H,(H2,7,9,10)

InChI Key

HNFZFBDAXWFNTR-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=NC(=NC(=C2S1)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorothiazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with cyanamide in the presence of a base, followed by chlorination using phosphorus oxychloride. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide or acetonitrile to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 5-Chlorothiazolo[4,5-d]pyrimidin-7-amine .

Chemical Reactions Analysis

Types of Reactions: 5-Chlorothiazolo[4,5-d]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Chlorothiazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Tabulated Comparison of Key Compounds

Compound Name Core Structure Substituents Key Activity Reference
5-Chlorothiazolo[4,5-d]pyrimidin-7-amine Thiazolo[4,5-d]pyrimidine Cl (C5), NH₂ (C7) Antibacterial
4-(5-Chlorothiazolo[4,5-d]pyrimidin-7-yl)morpholine Thiazolo[4,5-d]pyrimidine Morpholine (C5) Improved solubility
3-Benzyl-5-(propylthio)-triazolo[4,5-d]pyrimidin-7-amine Triazolo[4,5-d]pyrimidine Propylthio (C5), Benzyl (C3) Kinase inhibition
5-Trifluoromethyl-thiazolo[4,5-d]pyrimidine Thiazolo[4,5-d]pyrimidine CF₃ (C5) Antiproliferative (NCI data)
(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine Thiazolo[5,4-d]pyrimidine Cl (C7), p-Tolyl (C2) Undisclosed

Q & A

Q. What are the optimal synthetic routes for 5-Chlorothiazolo[4,5-d]pyrimidin-7-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves chlorination of precursor thiazolopyrimidine derivatives using POCl₃ under reflux conditions. For example, refluxing the precursor in POCl₃ for 5 hours achieves a 91% yield . Key optimization parameters include:
  • Temperature : Maintain reflux (typically 100–110°C for POCl₃ reactions).
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Purification : Ice-water quenching followed by filtration and washing with cold water yields high-purity products .
    Table 1 : Representative Synthesis Conditions
PrecursorReagentTime (h)Yield (%)Purity (NMR/MS)
Compound 3POCl₃591>95%

Q. Which analytical techniques are critical for confirming the structure and purity of 5-Chlorothiazolo[4,5-d]pyrimidin-7-amine?

  • Methodological Answer :
  • ¹H NMR : Characterizes substituents (e.g., NH₂ at δ 8.13 ppm in acetone-d₆) .
  • Mass Spectrometry (ESI) : Confirms molecular weight via [M+H]⁺ (e.g., m/z 309) and [M-H]⁻ (m/z 307) peaks .
  • Chromatography : TLC (Rf = 0.70 in 1:1 EtOAc/hexanes) monitors reaction progress .

Q. How does the reactivity of the 7-chloro group influence substitution reactions?

  • Methodological Answer : The 7-chloro group is moderately reactive in nucleophilic aromatic substitution (SNAr) but may require activation. For example:
  • Base Catalysis : NaOMe in refluxing PrOH facilitates substitution .
  • Catalysts : Palladium-based catalysts (e.g., Suzuki coupling) enable cross-coupling with aryl boronic acids .
  • Challenges : Electron-donating groups (e.g., -NH₂) at adjacent positions can deactivate the chloro group, necessitating harsher conditions .

Advanced Research Questions

Q. How can computational methods streamline the design of thiazolopyrimidine derivatives?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways, while machine learning identifies optimal conditions. For example:
  • ICReDD Framework : Combines quantum calculations with experimental feedback to reduce trial-and-error. Reaction path searches and transition state analysis prioritize viable synthetic routes .
  • Case Study : Computational screening of solvent effects (e.g., ε = polarity) improves SNAr yields by 20% .

Q. How should researchers address contradictory data in substitution reactivity studies?

  • Methodological Answer : Contradictions often arise from electronic or steric effects. Strategies include:
  • Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in H₂O) to track substitution pathways .
  • Kinetic Studies : Vary temperature/pH to distinguish between competing mechanisms (e.g., SNAr vs. radical pathways) .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance chloro group reactivity .

Q. What methodologies are used to study biological target interactions of 5-Chlorothiazolo[4,5-d]pyrimidin-7-amine derivatives?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Measure IC₅₀ values against kinases or proteases using fluorescence-based substrates .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-labeled ATP) quantify affinity for target proteins .
  • Molecular Docking : Predict binding modes using X-ray crystallography data of homologous proteins .

Q. What advanced techniques elucidate reaction mechanisms for thiazolopyrimidine functionalization?

  • Methodological Answer :
  • In Situ Spectroscopy : IR monitors intermediate formation (e.g., nitrenes in azide reactions) .
  • Isotope Effects : ²H/¹H kinetic isotope experiments distinguish between concerted and stepwise mechanisms .
  • Computational Modeling : Transition state visualization via Gaussian software explains regioselectivity in SNAr reactions .

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